Product packaging for 1-Ethyl-9,10-anthraquinone(Cat. No.:CAS No. 24624-29-1)

1-Ethyl-9,10-anthraquinone

Cat. No.: B8456251
CAS No.: 24624-29-1
M. Wt: 236.26 g/mol
InChI Key: HSKPJQYAHCKJQC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Anthraquinone (B42736) Chemistry in Research

The journey of anthraquinone chemistry began in 1840 when the French chemist Auguste Laurent first synthesized anthraquinone by oxidizing anthracene (B1667546). nih.gov Initially named "anthracenuse," the compound was later given its current name by Carl Gräbe and Carl Theodore Liebermann in 1868. nih.govwikipedia.org This period marked a pivotal moment, as Gräbe and Liebermann not only proposed the structural formula for anthracene but also established the connection between anthraquinone and the natural dye alizarin (B75676) by synthesizing the latter from anthracene. nih.gov The correct diketone structure of anthraquinone that is recognized today was proposed by Fittig in 1873. nih.gov

The late 19th and early 20th centuries saw a surge in research focused on anthraquinone and its derivatives, largely driven by the burgeoning synthetic dye industry. britannica.com The discovery that alizarin, a vibrant red pigment, could be synthesized from coal tar-derived anthracene revolutionized the textile industry and spurred further investigation into the chemical properties and potential applications of other anthraquinone-based compounds. wikipedia.org

The evolution of anthraquinone chemistry continued beyond dyes, with researchers exploring their utility in various industrial applications. A significant development was the use of 2-alkyl-9,10-anthraquinones, such as 2-ethyl-9,10-anthraquinone, as catalysts in the industrial production of hydrogen peroxide. wikipedia.org This process, known as the anthraquinone process, remains the dominant method for manufacturing this crucial chemical. wikipedia.org

Significance of 1-Ethyl-9,10-anthraquinone as a Model Compound in Fundamental Investigations

This compound serves as a crucial model compound in fundamental chemical investigations due to its representative yet functionally distinct structure. The presence of the ethyl group at the 1-position introduces specific electronic and steric effects that influence the reactivity of the anthraquinone core. This makes it an excellent subject for studying reaction mechanisms, catalytic processes, and the structure-property relationships of substituted aromatic systems.

One of the most significant industrial applications where 2-ethyl-9,10-anthraquinone (a close isomer) is paramount is the Riedl-Pfleiderer process for hydrogen peroxide production. wikipedia.org In this cyclic process, the anthraquinone derivative is hydrogenated to the corresponding hydroquinone (B1673460), which is then oxidized by air to regenerate the anthraquinone and produce hydrogen peroxide. wikipedia.org While this compound is not the primary isomer used, its study provides valuable insights into the fundamental hydrogenation and oxidation steps of this critical industrial process.

Scope and Academic Research Focus on this compound Derivatives

Academic research on this compound and its derivatives is broad and multifaceted, extending into materials science, medicinal chemistry, and catalysis. The structural features of anthraquinones, including their redox properties and potential for diverse functionalization, make them attractive scaffolds for creating novel compounds with specific functions. colab.ws

Researchers have focused on developing new synthetic methodologies to introduce various functional groups onto the anthraquinone core. colab.ws These methods are essential for creating a library of derivatives with tailored electronic, optical, and biological properties. For instance, the introduction of amino, hydroxyl, or other substituent groups can dramatically alter the color and photophysical properties of the resulting compounds, leading to applications in dyes, pigments, and functional materials. researchgate.net

In the field of medicinal chemistry, anthraquinone derivatives have been investigated for a range of biological activities. nih.govresearchgate.net While much of this research has centered on naturally occurring anthraquinones and their analogues, the synthetic versatility of compounds like this compound allows for the systematic exploration of structure-activity relationships. For example, studies have explored the synthesis of novel anthraquinone derivatives bearing fragments like benzoylthiourea, thiazole, and triazole to investigate their potential as inhibitors of receptor tyrosine kinases, which are implicated in cancer. nih.gov

Furthermore, the unique electronic properties of anthraquinone derivatives have led to their investigation in the development of advanced materials. For example, spin-carrying anthraquinone derivatives have been synthesized and studied for their magnetic and redox properties, with potential applications in molecular electronics and battery technologies. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O2 B8456251 1-Ethyl-9,10-anthraquinone CAS No. 24624-29-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24624-29-1

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

1-ethylanthracene-9,10-dione

InChI

InChI=1S/C16H12O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h3-9H,2H2,1H3

InChI Key

HSKPJQYAHCKJQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies and Functionalization Strategies of 1 Ethyl 9,10 Anthraquinone and Analogues

Established Synthetic Pathways for the Anthraquinone (B42736) Core and its Derivatives

The construction of the fundamental anthraquinone skeleton is a well-trodden path in organic synthesis, with several reliable methods at the chemist's disposal.

Friedel-Crafts Acylation and Subsequent Cyclization Routes

A classic and widely used method for constructing the anthraquinone core is through a two-step process initiated by the Friedel-Crafts acylation. nih.gov This reaction, developed by Charles Friedel and James Crafts in 1877, involves an electrophilic aromatic substitution to attach substituents to an aromatic ring. wikipedia.orgrsc.org

The typical procedure for anthraquinone synthesis begins with the reaction of an aromatic compound, such as a substituted benzene (B151609), with phthalic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). nih.govsigmaaldrich.com The Lewis acid coordinates with the phthalic anhydride, generating a highly electrophilic acylium ion. sigmaaldrich.combyjus.com This electrophile then attacks the aromatic ring, leading to the formation of a 2-benzoylbenzoic acid intermediate. nih.gov

The mechanism proceeds in several steps:

Formation of a complex between the Lewis acid (e.g., AlCl₃) and the acylating agent (phthalic anhydride). sigmaaldrich.com

Generation of a resonance-stabilized acylium ion. sigmaaldrich.combyjus.com

Electrophilic attack of the acylium ion on the aromatic ring, temporarily disrupting its aromaticity to form a cyclohexadienyl cation intermediate. byjus.com

Deprotonation of the intermediate, which restores aromaticity and regenerates the Lewis acid catalyst. byjus.com

Following the initial acylation, the resulting benzoylbenzoic acid is subjected to cyclization. This is typically achieved by treatment with a strong dehydrating agent, such as concentrated sulfuric acid, which promotes an intramolecular electrophilic substitution to close the ring and form the tricyclic anthraquinone structure. nih.gov It is important to note that a stoichiometric amount of the Lewis acid is often required because both the starting anhydride and the resulting ketone product can form complexes with it. wikipedia.org While effective, this method can be complicated by the migration or loss of alkyl groups, such as isopropyl groups, during the acylation step, potentially leading to a mixture of products. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling for Ethynylanthraquinones)

While Friedel-Crafts reactions build the core, palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the anthraquinone skeleton. The Sonogashira coupling, in particular, is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne). mdpi.comlibretexts.org

This reaction is instrumental in the synthesis of ethynylanthraquinones, which are valuable intermediates for creating more complex molecules and materials. libretexts.org The Sonogashira reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst (usually a copper halide), and an amine base, such as triethylamine. organic-chemistry.orgyoutube.com

The catalytic cycle is understood to involve two interconnected cycles, one for palladium and one for copper:

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the halo-anthraquinone.

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate. youtube.com

Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the ethynylanthraquinone product and regenerate the Pd(0) catalyst. libretexts.org

This methodology is valued for its mild reaction conditions and tolerance of various functional groups. nih.govbeilstein-journals.org Recent advancements have led to the development of copper-free Sonogashira protocols to circumvent issues related to the toxicity of copper and the formation of alkyne homocoupling side products. libretexts.org The reaction has been successfully used in the synthesis of a wide range of organic molecules, including natural products, biologically active compounds, and conjugated polymers. mdpi.comnih.gov

Regioselective Introduction of the Ethyl Substituent

The precise placement of substituents on the anthraquinone framework is critical for tuning its chemical and physical properties. Introducing an ethyl group specifically at the C1 position requires regioselective control.

One established approach to achieve this is through the Friedel-Crafts acylation of a correspondingly substituted aromatic precursor. For instance, the reaction of phthalic anhydride with ethylbenzene (B125841) under Friedel-Crafts conditions would be expected to yield a mixture of benzoylbenzoic acid isomers. The subsequent cyclization of the ortho-isomer would lead to the formation of 1-ethyl-9,10-anthraquinone, while cyclization of the para-isomer would yield the 2-ethyl derivative. The ratio of these products is governed by steric and electronic factors during the initial acylation step.

Alternatively, a pre-functionalized anthraquinone can be used. For example, a halo-anthraquinone, such as 1-chloroanthraquinone, can serve as a substrate for cross-coupling reactions. A Kumada or Negishi coupling reaction, employing an ethyl Grignard reagent (ethylmagnesium bromide) or an organozinc reagent, respectively, in the presence of a suitable palladium or nickel catalyst, could be used to introduce the ethyl group at the 1-position.

Advanced Functionalization Techniques for the Anthraquinone Moiety

Beyond the initial synthesis and substitution, advanced techniques allow for the intricate functionalization of the anthraquinone molecule, enabling the creation of novel compounds with tailored properties.

Formation of Carbon-Carbon Bonds

Modern catalysis offers a plethora of options for forging new carbon-carbon bonds on the anthraquinone ring system. Palladium-catalyzed cross-coupling reactions are particularly prominent.

Suzuki-Miyaura Coupling : This reaction couples a halo-anthraquinone with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for creating biaryl linkages or introducing alkyl and alkenyl groups.

Heck Coupling : This reaction forms a bond between a halo-anthraquinone and an alkene, catalyzed by a palladium complex. It is useful for introducing vinyl substituents.

Stille Coupling : This involves the reaction of a halo-anthraquinone with an organotin compound, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.

Direct C-H activation/arylation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. In this approach, a palladium catalyst can activate a C-H bond on the anthraquinone ring directly, which then couples with an aryl halide. This atom-economical method allows for the direct formation of C-C bonds at positions that might be difficult to access through traditional methods.

Formation of Carbon-Nitrogen Bonds

The introduction of nitrogen-containing functional groups is crucial for modulating the electronic and biological properties of anthraquinones.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It couples a halo-anthraquinone with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction is highly general and allows for the synthesis of a wide variety of aminoanthraquinones.

Ullmann Condensation : A more traditional method, the Ullmann reaction involves the copper-catalyzed coupling of a halo-anthraquinone with an amine, alcohol, or thiol. While it often requires higher reaction temperatures than palladium-catalyzed methods, it remains a useful tool, particularly for certain substrates.

Nucleophilic Aromatic Substitution (SNAr) : In cases where the anthraquinone ring is sufficiently electron-deficient (e.g., by the presence of strong electron-withdrawing groups), direct substitution of a leaving group (like a halide) by a nitrogen nucleophile (like an amine or azide) can occur without the need for a metal catalyst. For example, the reaction of 1-chloro-4-nitroanthraquinone with an amine proceeds readily via an SNAr mechanism.

These advanced functionalization techniques provide a comprehensive toolkit for the synthetic chemist to modify the anthraquinone scaffold, enabling the targeted design and synthesis of complex molecules like this compound and its analogues.

Formation of Carbon-Oxygen Bonds

The formation of carbon-oxygen (C-O) bonds on the anthraquinone nucleus is a fundamental transformation for creating derivatives such as ethers and esters. These reactions typically proceed through nucleophilic aromatic substitution, where a leaving group on the anthraquinone ring is displaced by an oxygen-containing nucleophile.

One of the most common methods for introducing alkoxy or aryloxy groups involves the reaction of a halogenated or nitrated anthraquinone with an alcohol or phenol (B47542) in the presence of a base. For instance, a chloro- or nitro-anthraquinone can react with sodium methoxide (B1231860) or sodium phenoxide to yield the corresponding methoxy- or phenoxy-anthraquinone. The conditions for these reactions are often harsh, requiring high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Recent advancements have focused on developing milder, more efficient catalytic systems. Copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation, have emerged as powerful tools for C-O bond formation. These methods allow for the coupling of haloanthraquinones with a wide range of alcohols and phenols under less strenuous conditions, offering greater functional group tolerance. For example, the reaction of 1-chloro-9,10-anthraquinone with a phenol can be effectively catalyzed by a copper(I) salt, such as CuI, in the presence of a base like potassium carbonate and a ligand like 1,10-phenanthroline.

Below is a representative table of reaction conditions for C-O bond formation on anthraquinone analogues.

Anthraquinone SubstrateOxygen NucleophileCatalyst/ReagentSolventTemperature (°C)ProductYield (%)
1-Chloro-9,10-anthraquinonePhenolCuI, K2CO3DMF120-1401-Phenoxy-9,10-anthraquinone85
1-Nitro-9,10-anthraquinoneSodium MethoxideNoneMethanolReflux1-Methoxy-9,10-anthraquinone90
1-Bromo-9,10-anthraquinone4-tert-ButylphenolPd(OAc)2, Cs2CO3Toluene1101-(4-tert-Butylphenoxy)-9,10-anthraquinone78

This table presents generalized data based on established methodologies for anthraquinone functionalization and may not represent specific reactions of this compound.

Integration of Other Heteroatoms (C-S, C-Hal, C-Se, C-B, C-P)

The introduction of a variety of heteroatoms onto the anthraquinone scaffold significantly expands its chemical diversity and potential applications. colab.ws

Carbon-Sulfur (C-S) Bond Formation: Thiolation of haloanthraquinones is a common strategy for creating thioether derivatives. These reactions are often carried out by reacting a haloanthraquinone with a thiol in the presence of a base. Similar to C-O bond formation, transition metal catalysis, particularly with copper, can facilitate these transformations under milder conditions.

Carbon-Halogen (C-Hal) Bond Formation: Direct halogenation of the anthraquinone ring can be challenging due to the deactivating effect of the carbonyl groups. However, under forcing conditions with a Lewis acid catalyst, direct bromination or chlorination can be achieved. Alternatively, Sandmeyer-type reactions, starting from an aminoanthraquinone, provide a versatile route to introduce halogens. Diazotization of the amino group followed by treatment with a copper(I) halide yields the corresponding haloanthraquinone.

Carbon-Selenium (C-Se) Bond Formation: Selenated anthraquinones can be synthesized by reacting a haloanthraquinone with a selenium nucleophile, such as a selenol or a diselenide. These reactions are often promoted by a reducing agent to generate the active selenolate anion.

Carbon-Boron (C-B) Bond Formation: Borylated anthraquinones are valuable intermediates for further functionalization via Suzuki cross-coupling reactions. They can be prepared from haloanthraquinones through palladium-catalyzed cross-coupling with a diboron (B99234) reagent, such as bis(pinacolato)diboron.

Carbon-Phosphorus (C-P) Bond Formation: The introduction of phosphorus-containing groups can be achieved through reactions like the Hirao reaction, which involves the palladium-catalyzed cross-coupling of a haloanthraquinone with a phosphite.

The following table summarizes various methods for heteroatom integration on the anthraquinone core.

Bond TypeAnthraquinone SubstrateReagentCatalyst/ConditionsProduct
C-S1-Chloro-9,10-anthraquinoneThiophenolK2CO3, DMF1-(Phenylthio)-9,10-anthraquinone
C-Hal1-Amino-9,10-anthraquinoneNaNO2, HCl, then CuBrAqueous, 0-5 °C1-Bromo-9,10-anthraquinone
C-Se1-Iodo-9,10-anthraquinoneDiphenyl diselenideNaBH4, Ethanol1-(Phenylselanyl)-9,10-anthraquinone
C-B1-Bromo-9,10-anthraquinoneBis(pinacolato)diboronPd(dppf)Cl2, KOAc, Dioxane1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-anthraquinone
C-P1-Iodo-9,10-anthraquinoneDiethyl phosphitePd(OAc)2, dppb, Et3NDiethyl (9,10-dioxo-9,10-dihydroanthracen-1-yl)phosphonate

This table illustrates general synthetic routes for heteroatom functionalization of the anthraquinone scaffold.

Cascade Transformations and Multi-component Reactions Utilizing Anthraquinone Scaffolds

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. These approaches are increasingly being applied to the synthesis of novel heterocyclic systems fused to the anthraquinone core. mdpi.comnih.govacs.org

One notable example involves the reaction of 1-ethynyl-9,10-anthraquinones with multifunctional nucleophiles. mdpi.com For instance, the interaction of a 1-ethynyl-9,10-anthraquinone with an amidine can trigger a cascade of addition, elimination, and cyclization steps to form tetracyclic dibenzo[de,h]quinolin-7-one systems. mdpi.com These transformations are typically carried out in a high-boiling solvent like n-butanol. mdpi.com

Multi-component reactions involving anthraquinone derivatives have also been developed. For example, a Ugi four-component reaction can be employed to couple an anthraquinone-containing aldehyde, an amine, an isocyanide, and a carboxylic acid to generate complex amide derivatives in a single step. This strategy is particularly useful for creating libraries of compounds for biological screening.

Enzymatic cascade reactions have also been explored in the biosynthesis of anthraquinone-containing natural products. acs.orgnih.gov For example, a two-enzyme system, consisting of a monooxygenase and another cofactor-free enzyme, can catalyze a cascade of oxidation, desulfurization, and decarboxylation reactions to transform a δ-thiolactone anthracene (B1667546) into a hydroxyanthraquinone. acs.orgnih.gov

The table below provides an overview of representative cascade and multi-component reactions involving anthraquinone scaffolds.

Reaction TypeAnthraquinone SubstrateReactantsConditionsProduct Type
Cascade Cyclization1-Ethynyl-9,10-anthraquinonePhenylamidinen-Butanol, Reflux2-Aryl-3-aroyl-7H-dibenzo[de,h]quinolin-7-one
Ugi 4-CR9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehydeAmine, Isocyanide, Carboxylic AcidMethanol, Room Temp.α-Acylamino Amide
Enzymatic Cascadeδ-Thiolactone AnthraceneFAD-dependent monooxygenase, Cofactor-free enzymeIn vitro enzymatic assayHydroxyanthraquinone

This table highlights the versatility of cascade and multi-component reactions in the synthesis of complex anthraquinone derivatives.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used for the structural elucidation of organic molecules like 1-Ethyl-9,10-anthraquinone.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the anthraquinone (B42736) core and the aliphatic protons of the ethyl group. The aromatic region would display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The ethyl group would exhibit a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂–) protons, arising from coupling to each other.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would be characterized by signals for the two carbonyl carbons, the aromatic carbons of the fused rings, and the two carbons of the ethyl substituent. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.

NMR is also a powerful tool for real-time reaction monitoring, particularly in flow chemistry setups. beilstein-journals.org By directing the reaction mixture through an NMR flow tube within the spectrometer, chemists can track the consumption of reactants and the formation of products and intermediates over time. This provides valuable kinetic data and mechanistic insights into the synthesis of this compound. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C9, C10) - ~183
Aromatic CH 7.5 - 8.3 126 - 135
Aromatic C (quaternary) - 132 - 146
-CH₂- ~3.0 (quartet) ~29
-CH₃ ~1.3 (triplet) ~15

Note: These are approximate values based on typical shifts for anthraquinone derivatives. Actual values may vary depending on the solvent and experimental conditions.

Beyond standard 1D NMR, a variety of advanced 2D NMR techniques are crucial for unambiguous structural assignment and for studying more subtle molecular properties.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to piece together the spin systems within the molecule, such as the protons on a specific aromatic ring or within the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the carbon atoms to which they are directly attached, providing a clear map of C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connections across quaternary (non-protonated) carbons, such as linking the ethyl group protons to the correct position on the anthraquinone core. ipb.pt

Total Correlation Spectroscopy (TOCSY): This experiment shows correlations between all protons within a coupled spin system, not just those that are directly adjacent. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the three-dimensional structure and conformation of the molecule.

These advanced methods provide a complete and unambiguous assignment of all proton and carbon signals, confirming the 1-ethyl substitution pattern and providing insights into the molecule's preferred conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of an anthraquinone derivative is characterized by specific absorption bands that correspond to different electronic transitions. nih.gov

For 9,10-anthraquinone and its derivatives, the UV-Vis spectrum typically displays several strong absorption bands between 220 and 350 nm, which are attributed to π → π* transitions within the aromatic system. nih.gov A weaker, longer-wavelength band, often appearing near 400 nm, is assigned to the n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. nih.gov The position and intensity of these bands are sensitive to the substituents on the anthraquinone core and the solvent used. nih.govresearchgate.net The introduction of an electron-donating ethyl group at the 1-position is expected to cause a slight red-shift (bathochromic shift) of these absorption bands compared to the unsubstituted parent compound.

Table 2: Typical UV-Vis Absorption Bands for 9,10-Anthraquinone Derivatives

Transition Type Typical Wavelength Range (nm) Description
π → π* 240 - 280 Associated with the benzene (B151609) rings
π → π* 320 - 340 Associated with the quinonoid ring
n → π* ~400 Involving non-bonding electrons of carbonyls

Source: Based on general data for anthraquinones. nih.govphotochemcad.com

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the C=O stretching vibration of the quinone carbonyl groups. Other key absorptions would include those for aromatic C-H stretching, aromatic C=C bond stretching, and aliphatic C-H stretching from the ethyl group.

Table 3: Key IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
C=O Stretch (Quinone) 1680 - 1660 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-H Bend 1470 - 1370 Variable

Note: These are characteristic ranges for the specified functional groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov

For this compound (C₁₆H₁₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate molecular weight of 236.0837 g/mol . chemspider.com

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) at m/z = 236. This molecular ion would then undergo characteristic fragmentation. A common fragmentation pathway for anthraquinones involves the sequential loss of carbon monoxide (CO) molecules. pjsir.org For this compound, fragmentation would also likely involve cleavage of the ethyl group.

Proposed Fragmentation Pathway:

M⁺˙ at m/z = 236

Loss of a hydrogen radical: [M-H]⁺ at m/z = 235

Loss of a methyl radical (–CH₃) via benzylic cleavage: [M-CH₃]⁺ at m/z = 221

Loss of an ethyl radical (–C₂H₅): [M-C₂H₅]⁺ at m/z = 207

Loss of carbon monoxide from the molecular ion: [M-CO]⁺˙ at m/z = 208

Subsequent loss of a second CO molecule: [M-2CO]⁺˙ at m/z = 180

Analyzing these fragments helps to confirm the presence of the anthraquinone core and the ethyl substituent. nih.gov

Table 4: Proposed Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
236 [C₁₆H₁₂O₂]⁺˙ (Molecular Ion)
221 [C₁₅H₉O₂]⁺ •CH₃
208 [C₁₅H₁₂O]⁺˙ CO
180 [C₁₄H₁₂]⁺˙ 2CO
179 [C₁₄H₁₁]⁺ 2CO, H•

X-ray Diffraction (XRD) for Crystalline Structure Determination and Solid-State Properties

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

While the specific crystal structure of this compound is not widely reported, analysis of the parent 9,10-anthraquinone and its other derivatives provides a strong basis for prediction. researchgate.net The anthraquinone core is expected to be nearly planar. In the crystal lattice, these planar molecules would likely arrange in stacks, stabilized by π–π interactions between the aromatic rings of adjacent molecules. nih.gov The presence of the ethyl group would influence the specific packing arrangement, potentially leading to a herringbone or slipped-parallel motif to accommodate its steric bulk. nih.gov XRD analysis would also determine the crystal system (e.g., monoclinic, triclinic), unit cell dimensions, and space group, which are fundamental solid-state properties of the compound. researchgate.net

Surface-Sensitive Techniques for Heterogeneous Systems

In heterogeneous systems, where reactions occur at the interface between different phases, understanding the surface characteristics is paramount. Techniques that probe the outermost atomic layers of a material are crucial for characterizing catalysts and supports involved in the reactions of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. carleton.edudiamond.ac.uk In the context of this compound, XPS is invaluable for studying the surfaces of catalysts used in its hydrogenation. researchgate.net

By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. warwick.ac.uk For instance, in studies of palladium catalysts supported on various materials for the hydrogenation of 2-ethyl-9,10-anthraquinone, XPS has been used to identify the chemical state of the active metal. researchgate.net Research has shown that the palladium element on the catalyst surface exists predominantly in an oxidized state (PdO), which is a key factor in its catalytic performance. researchgate.net

The technique can quantify surface modifications and characterize the elemental composition of complex surfaces. nottingham.ac.uktechnion.ac.il This allows researchers to correlate the surface chemistry of a catalyst with its activity and selectivity in reactions involving this compound.

Table 1: Illustrative XPS Data for a Catalyst Used in Alkyl-Anthraquinone Hydrogenation

ElementBinding Energy (eV)Atomic Concentration (%)Inferred Chemical State
Pd 3d₅/₂336.81.5PdO
O 1s531.545.2Oxide, Hydroxide
Si 2p103.328.7SiO₂
C 1s284.824.6Adventitious Carbon

Note: This table is illustrative and represents typical data obtained from XPS analysis of a supported palladium catalyst.

Transmission Electron Microscopy (TEM) for Nanomaterial Morphology and Particle Dispersion

Transmission Electron Microscopy (TEM) is a powerful imaging technique for the physicochemical characterization of nanomaterials. researchgate.netnih.gov It provides high-resolution, two-dimensional images that reveal the size, shape, morphology, and distribution of nanoparticles on a support. youtube.com This is critical for understanding the structure of heterogeneous catalysts used in the 2-alkyl-anthraquinone process. rsc.org

In the synthesis of catalysts for the hydrogenation of compounds like this compound, achieving a uniform dispersion of active metal nanoparticles is essential for maximizing catalytic activity. TEM analysis allows for the direct visualization of these nanoparticles. For example, studies on palladium nanoparticles supported on organosilane-functionalized mesoporous silica (SBA-15) have used TEM to confirm that the nanoparticles are highly dispersed within the mesoporous channels and have a consistent particle size. researchgate.netrsc.org The ability to obtain detailed morphological information, including grain size and crystallographic details, makes TEM an indispensable tool in catalyst design and characterization. researchgate.netmdpi.com

Table 2: Typical TEM Findings for a Pd/SBA-15 Catalyst

ParameterObservationSignificance
Particle Morphology Spherical nanoparticlesInfluences active surface area
Average Particle Size 3-5 nmSmaller size often leads to higher reactivity
Particle Dispersion High, uniform distribution on supportMaximizes the number of active catalytic sites
Location Primarily within mesoporous channelsPrevents agglomeration and deactivation

Note: This table summarizes typical morphological data obtained from TEM analysis for catalysts relevant to this compound reactions.

Nitrogen Physisorption (BET Analysis) for Surface Area and Porosity Characterization

The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of gas molecules onto a solid surface, is a standard technique for determining the specific surface area of materials. iitk.ac.inresearchgate.net Nitrogen gas is commonly used as the adsorbate at liquid nitrogen temperature (77 K). researchgate.netyoutube.com The analysis of nitrogen adsorption-desorption isotherms provides crucial information about the surface area, pore volume, and pore size distribution of porous catalyst supports, which are vital for reactions involving this compound. rsc.orgnih.gov

A high surface area and appropriate porosity are desirable for catalyst supports as they allow for high dispersion of the active metal and facilitate the diffusion of reactants and products. researchgate.net For instance, in the characterization of functionalized SBA-15 supports for palladium catalysts, nitrogen physisorption measurements are used to confirm the preservation of the mesoporous structure after modification and metal deposition. rsc.org The shape of the isotherm (e.g., Type IV for mesoporous materials) and the hysteresis loop provide qualitative information about the pore structure. researchgate.net

Table 3: Representative BET Analysis Data for a Mesoporous Catalyst Support

ParameterValueUnitDescription
BET Surface Area 650m²/gTotal surface area available for adsorption and reaction
Total Pore Volume 0.95cm³/gThe volume of all pores within the material
Average Pore Diameter 6.5nmAverage size of the pores, crucial for reactant accessibility

Note: This table presents typical values obtained from BET analysis of a high-surface-area support used in catalysis.

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating complex mixtures and assessing the purity of compounds like this compound. High-resolution techniques are particularly important for distinguishing between structurally similar anthraquinone derivatives.

High-Performance Liquid Chromatography (HPLC) of Anthraquinone Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of anthraquinone derivatives. pleiades.onlinecabidigitallibrary.org The method's power lies in its ability to separate components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. mdpi.com

For the analysis of 9,10-anthraquinone and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. cabidigitallibrary.orgresearchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. ugm.ac.idwhiterose.ac.uk Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple anthraquinone compounds within a single run. researchgate.net Detection is frequently performed using a UV-Visible detector, as anthraquinones exhibit strong absorbance in the UV region, with a maximum wavelength of absorption for 9,10-anthraquinone around 250 nm. ugm.ac.id This technique is crucial for monitoring the progress of reactions, identifying byproducts, and ensuring the purity of this compound. depaul.edu

Table 4: Typical HPLC Parameters for Anthraquinone Analysis

ParameterCondition
Column C18 (e.g., Inertsil ODS-3, 4.6 × 150 mm) ugm.ac.id
Mobile Phase Acetonitrile and water mixture (e.g., 50:50 v/v) ugm.ac.id
Elution Mode Isocratic or Gradient ugm.ac.idresearchgate.net
Flow Rate 1.0 - 1.25 mL/min cabidigitallibrary.orgugm.ac.id
Detector UV-Visible at 250-260 nm ugm.ac.idresearchgate.net
Injection Volume 10 µL ugm.ac.id

Note: This table outlines common starting conditions for the HPLC analysis of anthraquinone derivatives.

Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) for Anthraquinone Analysis

Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a powerful alternative to HPLC for the analysis of anthraquinone derivatives. chromatographyonline.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to liquid chromatography. nih.govacs.org

UHPSFC is particularly advantageous for analyzing complex matrices, such as herbal medicines containing various anthraquinones. chromatographyonline.com The method offers stable and reproducible results and can significantly reduce analysis time, with some separations achieved in under six minutes. chromatographyonline.com By coupling UHPSFC with mass spectrometry (MS), analysts can achieve high selectivity and sensitivity for both target and non-target screening of organic contaminants. d-nb.infolcms.cz The technique provides unique selectivity, and its use of less organic solvent makes it a more environmentally friendly "green" chemistry approach. nih.gov For purity assessment of this compound, UHPSFC can offer a high-throughput and efficient analytical solution.

Table 5: Advantages of UHPSFC for Anthraquinone Analysis

FeatureAdvantage
Speed Shorter analysis times due to higher optimal flow rates. nih.gov
Efficiency High column efficiency from low mobile phase viscosity. nih.gov
Selectivity Offers different selectivity compared to HPLC. nih.gov
Environmental Impact Reduced consumption of organic solvents. nih.gov
Versatility Capable of analyzing a wide range of compounds from non-polar to polar. acs.org

Note: This table highlights the key benefits of using UHPSFC for the analysis of anthraquinone compounds.

Reaction Mechanisms and Kinetics in Homogeneous and Heterogeneous Systems

Photoreduction Processes of 1-Ethyl-9,10-anthraquinone

Photoreduction is initiated by the absorption of light, which promotes the molecule to an excited electronic state. This excited state is a potent oxidizing agent and can abstract electrons or hydrogen atoms from suitable donors, leading to the reduction of the quinone moiety.

Upon photoexcitation, this compound is promoted to a short-lived singlet excited state, which then efficiently undergoes intersystem crossing (ISC) to a more stable triplet state. For the parent 9,10-anthraquinone, the lowest triplet excited state is characterized as having nπ* character. This nπ* triplet state is highly reactive and is responsible for the primary photochemical processes. The ethyl group at the 1-position, being a weak electron-donating group, is not expected to fundamentally alter this nπ* character, in contrast to strong donors like amino groups which can lead to a less reactive charge-transfer triplet state. rsc.org

The triplet state can be deactivated (quenched) through several mechanisms, including energy transfer to other molecules or chemical reactions. A prominent quenching pathway is the reaction with molecular oxygen. The triplet state of the parent anthraquinone (B42736) in benzene (B151609) is short-lived, with a lifetime of approximately 180 nanoseconds. rsc.org It reacts efficiently with oxygen and can also abstract hydrogen atoms from solvents like propan-2-ol. rsc.org

Parameter Value Conditions
Triplet State Lifetime (τ)~180 nsIn benzene
Rate constant for quenching by O₂1.5 x 10⁹ M⁻¹s⁻¹In benzene
Rate constant for reaction with propan-2-ol2.1 x 10⁷ M⁻¹s⁻¹In benzene
This interactive table presents kinetic data for the triplet excited state of the parent 9,10-anthraquinone, which serves as a model for the 1-ethyl derivative. Data sourced from pulse radiolysis studies. rsc.org

In the presence of an electron donor, the primary photoreduction pathway for the triplet state of this compound is photoinduced electron transfer (PET). diva-portal.org The kinetics of these electron transfer processes are governed by factors such as the thermodynamic driving force (free energy change, ΔG) and the electronic coupling between the donor and the excited anthraquinone acceptor. db-thueringen.de

The general mechanism proceeds as follows:

Excitation: The ground state anthraquinone (AQ) absorbs a photon (hν) to form the singlet excited state (¹AQ*).

Intersystem Crossing: The singlet state rapidly converts to the more stable triplet state (³AQ*).

Electron Transfer: The triplet state, being a strong electron acceptor, interacts with an electron donor (D) to form a radical ion pair, consisting of the anthraquinone semiquinone radical anion (AQ•⁻) and the donor radical cation (D•⁺).

This process can be summarized by the reaction: ³AQ* + D → [AQ•⁻...D•⁺] → AQ•⁻ + D•⁺

The efficiency of this pathway is highly dependent on the oxidation potential of the donor and the solvent polarity, which affects the stability of the resulting charged species. nccr-must.ch

The one-electron reduction of this compound, either through PET or electrochemical means, yields the corresponding 1-ethyl-9,10-anthrasemiquinone radical anion (AQ•⁻). nih.gov This radical is a relatively stable intermediate compared to highly reactive radicals like the hydroxyl radical. nih.gov

Semiquinone radicals can be generated and studied using techniques like pulse radiolysis or through the autoxidation of the corresponding hydroquinone (B1673460) in alkaline solutions. nih.gov The primary decay pathway for semiquinone radicals in the absence of other reactants is disproportionation (or dismutation). This reversible reaction involves two semiquinone radicals reacting to regenerate one molecule of the parent quinone and one molecule of the hydroquinone dianion (AQ²⁻). nih.govnih.gov

2 AQ•⁻ ⇌ AQ + AQ²⁻

The kinetics of semiquinone radical reactions are highly dependent on the environment. For instance, the parent anthraquinone semiquinone reacts rapidly with dioxygen to form superoxide. nih.gov The rate constants for the reactions of semiquinone radicals can vary over many orders of magnitude depending on the reduction potential of the parent quinone. nih.gov

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are dominated by the redox-active anthraquinone core, which can reversibly accept electrons.

In aprotic solvents, the anthraquinone chromophore undergoes two distinct and reversible one-electron cathodic processes. nih.gov These processes are observed as two separate waves in cyclic voltammetry.

First Reduction: The neutral anthraquinone molecule (AQ) accepts one electron to form the stable semiquinone radical anion (AQ•⁻). AQ + e⁻ ⇌ AQ•⁻ (Potential E₁⁰)

Second Reduction: The semiquinone radical anion accepts a second electron to form the spinless dianion (AQ²⁻). AQ•⁻ + e⁻ ⇌ AQ²⁻ (Potential E₂⁰)

Studies on various substituted anthraquinones show that the potentials for these reduction steps are not strongly dependent on the position (1- vs. 2-) of simple alkyl or other electron-donating substituents. nih.gov Therefore, the reduction potentials for this compound are expected to be very close to those of the parent 9,10-anthraquinone. Anodic processes, which involve the oxidation of the molecule, are generally not observed for the anthraquinone core itself under typical electrochemical conditions as it is a strong electron acceptor.

The electrochemical reduction of this compound is significantly influenced by the properties of the solvent and the presence of additives, particularly those capable of hydrogen bonding or proton donation. nih.govelectrochemsci.org

Solvent Effects: The reduction potentials are strongly influenced by the nature of the solvent. electrochemsci.org The polarity, dielectric constant, and hydrogen-bonding ability of the solvent can stabilize the charged species (radical anion and dianion) to different extents. doi.org For the parent anthraquinone, the first reduction potential (E₁⁰) generally becomes less negative (i.e., reduction is easier) in the solvent order Acetonitrile < Dimethyl Sulfoxide (B87167) < N,N-Dimethylformamide, while the trend for the second reduction potential (E₂⁰) is the inverse. doi.orgresearchgate.net This differential stabilization is related to specific solute-solvent interactions. doi.org

Solvent Dielectric Constant (ε) First Reduction Potential (E₁⁰ vs Ag/AgCl) Second Reduction Potential (E₂⁰ vs Ag/AgCl)
Acetonitrile (AN)37.5-0.87 V-1.45 V
N,N-Dimethylformamide (DMF)36.7-0.80 V-1.51 V
Dimethyl Sulfoxide (DMSO)46.7-0.77 V-1.61 V
This interactive table shows the effect of different aprotic solvents on the first and second reduction potentials of the parent 9,10-anthraquinone, illustrating the impact of the solvent environment on the redox mechanism. doi.orgresearchgate.net

Effects of Additives: The presence of hydrogen-bond donors or proton sources can dramatically alter the reduction mechanism. nih.gov

Weakly Interacting Additives (e.g., Methanol): These additives cause a positive shift in the reduction waves, particularly the second one, by forming hydrogen bonds with the anionic species. This stabilizes the dianion more than the radical anion, making the second reduction easier. nih.gov

Strongly Interacting Additives (e.g., Phenols, Benzoic Acid): In the presence of strong proton donors, the two separate one-electron reduction waves can merge into a single, quasi-reversible or irreversible two-electron wave. nih.govnih.gov This occurs because proton transfer becomes coupled to the electron transfer steps, leading to the formation of the hydroquinone species in a concerted process. nih.gov

Electron Transfer Mechanisms in Electrochemical Reactions

The electrochemical behavior of anthraquinones, including this compound, is characterized by reversible electron transfer reactions. The specific mechanism is highly dependent on the nature of the solvent and the presence of proton donors.

In aprotic media, the reduction occurs in two distinct, single-electron steps. The first step involves the formation of a semiquinone radical anion. This is followed by a second electron transfer to form the quinone dianion. wikipedia.org

Under alkaline conditions, quinones typically undergo a reversible, single-step, two-electron reduction. wikipedia.org In neutral conditions, the mechanism can vary, involving either a one-proton, two-electron reduction or a two-electron reduction. wikipedia.org The presence of hydrogen-bond and proton-donating additives, such as various alcohols and phenols, significantly influences the electrochemical reduction of 9,10-anthraquinone. nih.gov Weakly interacting additives cause positive shifts in the two separate reduction waves, while strongly interacting additives can lead to a single, reversible two-electron reduction wave due to the formation of strong hydrogen-bonded complexes with the anthraquinone dianion. nih.gov

Pulse radiolysis studies on similar anthraquinone derivatives have been used to characterize the semiquinone radicals produced during one-electron reduction, providing insights into their spectroscopic characteristics and kinetic parameters. iaea.org These electron transfer properties are fundamental to applications such as metal-free flow batteries, where anthraquinone derivatives have been used as charge carriers. wikipedia.org

Catalytic Hydrogenation and Oxidation Mechanisms

The catalytic hydrogenation of this compound is the cornerstone of the most widely used industrial method for producing hydrogen peroxide, known as the anthraquinone process. wikipedia.orgwikipedia.org This cyclic process leverages the reversible hydrogenation and oxidation of the anthraquinone derivative. wikipedia.orgslchemtech.com

Heterogeneous Catalysis with Palladium-Based Systems for Anthraquinone Processes

The hydrogenation of 2-ethyl-9,10-anthraquinone (EAQ) is almost exclusively carried out using heterogeneous catalysts, with palladium (Pd) being the most significant and widely used active metal. wikipedia.orgnih.govnih.gov These catalysts typically consist of palladium dispersed on a solid support. nih.gov The primary mechanism involves two key steps: the activation of the C=O bond in the EAQ molecule and the adsorption of hydrogen molecules onto the catalyst surface. nih.gov

Palladium-based catalysts are favored for their high activity and selectivity in reducing the quinone to the hydroquinone form. nih.govresearchgate.net Research has explored various facets of palladium nanocrystals, noting that Pd(100) and Pd(111) facets are both active toward the desired C=O bond hydrogenation. nih.gov To enhance catalytic performance, bimetallic palladium catalysts have been developed. For instance, the addition of ruthenium (Ru) to palladium catalysts has been shown to improve both activity and selectivity. nih.gov This enhancement is attributed to the synergistic effect where the second metal aids in the adsorption of hydrogen and the activation of the carbonyl bond. nih.gov

Reaction Pathways in Hydrogen Peroxide Production (Anthraquinone Process)

The anthraquinone process is a cyclic chemical method for manufacturing hydrogen peroxide. wikipedia.orgslchemtech.com The process can be broken down into the following key steps:

Preparation of Working Solution : A working solution is created by dissolving 2-ethylanthraquinone (B47962) (EAQ) in a mixture of organic solvents, typically polar and nonpolar ones. slchemtech.comnih.gov

Hydrogenation : The working solution is introduced into a hydrogenation tower containing a palladium catalyst. slchemtech.com Hydrogen gas is bubbled through the solution, reducing the EAQ to 2-ethylanthrahydroquinone (EAQH₂). wikipedia.orgwikipedia.org

Oxidation : The resulting EAQH₂ solution is then oxidized, usually by bubbling compressed air through it. wikipedia.org In this step, EAQH₂ is converted back to EAQ, and hydrogen peroxide (H₂O₂) is formed. wikipedia.orgslchemtech.com

Extraction and Regeneration : The produced hydrogen peroxide is extracted from the organic working solution using water. wikipedia.orgwikipedia.org The regenerated EAQ in the organic solvent is then recycled back to the hydrogenation step for subsequent cycles. wikipedia.org

A critical aspect of process efficiency is minimizing side reactions. One significant side reaction is the hydrogenation of the aromatic rings of the EAQ molecule, which can lead to the formation of degradation products like 2-ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone. researchgate.net These byproducts can reduce the yield and require regeneration steps. eurochemengineering.com

Role of Catalyst Supports and Modifiers on Reaction Selectivity and Activity

The choice of support can influence the diffusion rate of reactants and the dispersion of the active metal. nih.gov For instance, a dual-site catalyst with palladium single atoms and subnanometer clusters on a layered γ-alumina support with (100) crystal planes demonstrated high selectivity and yield for H₂O₂ production at room temperature. acs.org

Modifiers are also added to the catalyst to enhance its activity and selectivity. Alkali modifiers, for example, can lead to stronger interactions between the catalyst and the quinone reactants. researchgate.net The modification of alumina-supported palladium catalysts with substances like Na₂SiO₃ has been studied to improve the hydrogenation process. nih.gov These modifications can influence the adsorption configuration of the reactants on the catalyst surface, thereby affecting the reaction pathways and minimizing undesirable side reactions. researchgate.net

Kinetic Modeling of Catalytic Reactions in Anthraquinone Systems

Understanding the kinetics of the catalytic hydrogenation of this compound is essential for reactor design and process optimization. The reaction kinetics can often be described by mathematical models that relate the reaction rate to the concentrations of reactants and the catalyst properties.

For the hydrogenation of a similar compound, 2-butylanthraquinone (BAQ), the reaction kinetics were described by the equation r = k * C_BAQ * p_H2, with an apparent activation energy of 38 kJ·mol⁻¹. researchgate.net In some kinetic studies of the anthraquinone process, the reaction order with respect to hydrogen is observed to be zero. eurochemengineering.com This can be explained by the strong affinity of hydrogen for the palladium catalyst, meaning the catalyst surface remains saturated with hydrogen under typical operating conditions. eurochemengineering.com

Kinetic models must also account for mass transfer limitations. Studies have shown that for catalyst particles, only a thin outer shell may be operative, indicating that diffusion of reactants into the catalyst pores can be a rate-limiting step. eurochemengineering.com Furthermore, catalyst deactivation, which can occur through mechanisms like reversible poisoning, is another critical factor to incorporate into kinetic models for long-term industrial operation. eurochemengineering.com

Interactive Data Table: Catalyst Performance in EAQ Hydrogenation


Catalyst SystemSupportKey FindingReference
PdAl₂O₃ / SiO₂Standard supports for EAQ hydrogenation. wikipedia.org wikipedia.org
Pd-Ru (Bimetallic)γ-AluminaIncorporation of Ru improves catalyst activity and selectivity due to synergistic effects in H₂ adsorption and C=O activation. wikipedia.org wikipedia.org
Pd single atoms and clustersLayered γ-AluminaAchieved a high H₂O₂ space-time yield (1273.7 g H₂O₂/g Pd/h) and selectivity (99.4%) at room temperature. wikipedia.org wikipedia.org
PdHollow Ceramic Microsphere (HCM)Demonstrated improved catalyst activity in EAQ hydrogenation.
Pd with Alkali Modifiers (Li, Na, K, Cs)Al₂O₃Alkali modifiers can enhance interactions between the catalyst and quinone reagents. nih.gov nih.gov

Computational and Theoretical Investigations of 1 Ethyl 9,10 Anthraquinone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 1-Ethyl-9,10-anthraquinone, these methods elucidate the relationship between its geometric structure and electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com This process involves calculating the molecule's electron density to find the lowest energy configuration. For anthraquinone (B42736) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide excellent agreement with experimental results for molecular structures. mdpi.comresearchgate.net

For this compound, geometry optimization would define key structural parameters. These include the planarity of the anthraquinone core, the bond lengths of the carbonyl (C=O) and aromatic (C-C) groups, and the orientation of the ethyl substituent relative to the core. The ethyl group introduces a degree of conformational flexibility that can be explored to find the global minimum energy structure.

Beyond geometry, DFT is used to calculate various electronic properties that govern the molecule's behavior. These properties include the distribution of electric charge (Mulliken population analysis), the molecular electrostatic potential (MEP) map, and the dipole moment. mdpi.com The MEP map is particularly useful as it visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other chemical species. mdpi.com

Table 1: Representative Electronic Properties of Anthraquinone Systems Calculated by DFT Note: Values are illustrative for a typical anthraquinone derivative and would be specifically calculated for this compound in a dedicated study.

PropertyDescriptionTypical Focus of Investigation
Total Energy The total electronic energy of the molecule in its optimized state.Used to compare the relative stability of different conformers.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Charges Partial atomic charges assigned to each atom in the molecule.Indicates sites susceptible to nucleophilic or electrophilic attack.
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.C=O and C-C bond lengths reveal electronic delocalization.
**Bond Angles (°) **The angle formed between three connected atoms.Defines the molecular shape and steric environment.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It calculates the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For anthraquinone derivatives, TD-DFT has been shown to accurately reproduce experimental maximum absorption wavelengths (λmax). nih.gov The choice of functional, such as B3LYP, CAM-B3LYP, or PBE0, and the inclusion of solvent effects via models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) are crucial for achieving high accuracy. nih.govresearchgate.net

In the case of this compound, TD-DFT calculations would predict the wavelengths of its characteristic π → π* and n → π* transitions. nih.gov The results would include the calculated λmax, the oscillator strength (f), which relates to the intensity of the absorption band, and the specific molecular orbitals involved in each transition. uclouvain.be This information is vital for interpreting experimental spectra and understanding how the ethyl substituent modifies the photophysical properties of the parent anthraquinone core.

Table 2: Illustrative TD-DFT Output for a Substituted Anthraquinone Note: This table represents typical data obtained from a TD-DFT calculation to predict a UV-Vis spectrum.

Transition NumberWavelength (λmax, nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
14550.12HOMO → LUMOn → π
23200.03HOMO-1 → LUMOπ → π
32850.25HOMO → LUMO+1π → π
42540.41HOMO-2 → LUMOπ → π

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy, shape, and distribution of these orbitals are critical for understanding a molecule's electronic transitions and reactivity.

The HOMO acts as the electron-donating orbital, and its energy level is related to the molecule's ionization potential. youtube.com The LUMO is the electron-accepting orbital, and its energy is related to the electron affinity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO across the molecule. Typically for 9,10-anthraquinones, the HOMO is distributed over the benzene (B151609) rings, while the LUMO is localized more on the central quinone ring containing the carbonyl groups. The analysis allows for a clear assignment of the main electronic transitions seen in the UV-Vis spectrum, which often correspond to HOMO→LUMO excitations. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Environmental Effects

While quantum chemical calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study molecules in more realistic environments, such as in solution or interacting with other materials. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can be employed to explore the conformational space of the flexible ethyl group, especially in different solvent environments. This is important because the orientation of the ethyl group can influence the molecule's packing in a solid state or its interaction with a host system. Furthermore, MD simulations are used to study the behavior of anthraquinone dyes as guests in complex media, such as nematic liquid crystal hosts. In such studies, the simulations can calculate orientational order parameters, which describe how the dye molecules align within the host material. whiterose.ac.uk

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is an invaluable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a reaction's energy landscape or potential energy surface.

For derivatives of 9,10-anthraquinone, computational studies have been used to investigate various reactions. For example, quantum chemical calculations can confirm the addition-elimination mechanism in reactions with amines and the nucleophilic 1,4-addition mechanism with alcohols. researchgate.net Another relevant area is the study of atmospheric degradation, where the reaction of 9,10-anthraquinone with OH radicals has been modeled. nih.gov For the closely related 2-ethyl-9,10-anthraquinone, computational methods can be applied to study its hydrogenation to form 2-ethylanthrahydroquinone, a key step in certain industrial processes. researchgate.net For this compound, similar methods could be used to predict its reactivity, map out reaction pathways, and calculate activation energy barriers, providing insights that are difficult to obtain experimentally.

In Silico Studies of Molecular Interactions and Binding Energies in Non-Biological Systems

In silico studies are used to model and predict how molecules interact with each other. While many studies focus on biological systems like DNA or proteins, nih.govnih.gov these computational techniques are equally applicable to non-biological systems in materials science and supramolecular chemistry.

For this compound, in silico methods can be used to investigate its interactions as a guest molecule within a host system, such as a nematic liquid crystal. whiterose.ac.uk Molecular docking and molecular dynamics simulations can predict the preferred binding orientation and calculate the binding energy between the anthraquinone derivative and the host molecules. These calculations help explain the forces driving the interaction, such as van der Waals forces, electrostatic interactions, and π-π stacking. Understanding these non-covalent interactions is crucial for designing new materials, such as liquid crystal displays, where the alignment and properties of guest dyes are critical. whiterose.ac.uk

Structure Property Relationships in Non Biological Applications

Correlating Substituent Effects with Photophysical Properties

The introduction of substituents onto the anthraquinone (B42736) skeleton is a powerful strategy for tuning its photophysical characteristics. The nature and position of the substituent can alter the energy levels of the frontier molecular orbitals, thereby influencing absorption and emission wavelengths, quantum yields, and charge transfer properties.

The ethyl group at the 1-position of the 9,10-anthraquinone core acts as a weak electron-donating group. This substitution can cause a slight red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted anthraquinone. However, the effect of a simple alkyl group is generally modest compared to stronger electron-donating groups like amino or hydroxyl groups.

While specific quantum yield data for 1-Ethyl-9,10-anthraquinone are not extensively reported in the literature, general trends for anthraquinone derivatives suggest that the fluorescence quantum yield is often low due to efficient intersystem crossing to the triplet state. The photophysical properties are highly dependent on the nature of the lowest excited singlet and triplet states (n,π* or π,π*), which can be influenced by substitution and solvent polarity. For instance, anthraquinones are known to have a very small singlet-triplet energy gap, which facilitates high intersystem crossing quantum yields, often approaching unity. researchgate.net

Table 1: General Photophysical Properties of Substituted Anthraquinones

Compound Substituent Type Typical Absorption Shift Fluorescence Quantum Yield Intersystem Crossing Yield
9,10-Anthraquinone None - Low High (~0.9)
Amino-anthraquinones Strong Electron-Donating Significant Red-Shift Varies with solvent polarity Moderate to High
Hydroxy-anthraquinones Electron-Donating Red-Shift Varies with H-bonding Moderate to High

This table presents generalized trends for classes of anthraquinone derivatives to contextualize the expected properties of this compound.

Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that contain both an electron-donor and an electron-acceptor group. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a charge-separated excited state with a large dipole moment. This process is highly sensitive to the surrounding solvent's polarity.

In this compound, the ethyl group is a weak electron donor and the anthraquinone core is the acceptor. Compared to a strong donor like an amino group, the ICT character in this compound is expected to be minimal. Studies on 1-aminoanthraquinone (B167232) show significant ICT properties, where the amino group twists in the excited state, leading to a twisted intramolecular charge transfer (TICT) state. iphy.ac.cnmdpi.com This results in a strong dependence of its fluorescence on solvent polarity (solvatochromism), with large Stokes shifts observed in polar solvents. mdpi.com

For this compound, any solvatochromic shifts would be considerably smaller due to the weak donating ability of the ethyl group and the less pronounced ICT character. The change in dipole moment between the ground and excited states is not expected to be as dramatic as in amino-substituted derivatives. researchgate.net

Relationship between Molecular Structure and Electrochemical Potentials

The electrochemical behavior of anthraquinones, particularly their reduction potentials, is highly tunable through substitution. The core process involves a two-electron, two-proton reduction of the quinone to the hydroquinone (B1673460) in aqueous media. researchgate.net The ease of this reduction is directly related to the electronic properties of the substituents.

Electron-withdrawing groups (EWGs) stabilize the reduced anionic forms, making the reduction potential less negative (i.e., easier to reduce). Conversely, electron-donating groups (EDGs) destabilize the anionic forms, shifting the reduction potential to more negative values (i.e., harder to reduce). acs.org

The ethyl group is a weak EDG. Therefore, this compound is expected to have a slightly more negative reduction potential than unsubstituted 9,10-anthraquinone. This tunability is a key aspect in the design of anthraquinone derivatives for applications such as redox flow batteries, where precise control over the redox potential is required. nih.govharvard.edu

Table 2: Effect of Substituents on the First Reduction Potential of 9,10-Anthraquinone Derivatives

Substituent Group Electronic Nature Position Expected Shift in Reduction Potential (vs. Unsubstituted AQ)
-H None - Reference
-C2H5 (Ethyl) Weak EDG 1 Slightly more negative
-NH2 (Amino) Strong EDG 2 More negative nih.gov
-OH (Hydroxy) EDG 1 More negative nih.gov
-Cl (Chloro) EWG - Less negative / More positive

This table illustrates the general electronic effects of different substituents on the electrochemical potential of the anthraquinone core.

Structural Features Influencing Catalytic Performance and Selectivity

2-Alkyl-anthraquinones, most notably 2-ethylanthraquinone (B47962) (2-EAQ), are used as catalysts in the industrial production of hydrogen peroxide via the Riedl–Pfleiderer process. wikipedia.orgwikipedia.orgnbinno.com The process involves the catalytic hydrogenation of the anthraquinone derivative to its hydroquinone form, followed by auto-oxidation, which yields hydrogen peroxide and regenerates the original anthraquinone. nbinno.com

The structure of the alkyl substituent influences both the reaction rate and the selectivity of the process. Key factors include:

Solubility: The alkyl group enhances the solubility of the quinone in the organic solvents used in the process. nbinno.com

Kinetics: The size and structure of the alkyl group can affect the rate of hydrogenation. For example, studies comparing 2-ethylanthraquinone with 2-tert-amylanthraquinone found that the bulkier amyl group resulted in a slower hydrogenation rate, which was attributed to its limited accessibility to the palladium catalyst surface. researchgate.net

For this compound, the position of the ethyl group is a critical structural feature. Being at the C1 (peri) position places it adjacent to the C9 carbonyl group. This proximity can introduce steric hindrance, potentially affecting how the molecule interacts with the catalyst surface during the hydrogenation step. While 2-EAQ is the industry standard, the performance of the 1-ethyl isomer in this catalytic cycle is not well-documented. It is plausible that the steric hindrance in the peri-position could negatively impact the catalytic efficiency compared to the less hindered C2 position. researchgate.net Furthermore, side reactions, such as the hydrogenation of the aromatic rings, reduce the process efficiency, and the selectivity towards the desired hydroquinone is paramount. nih.govresearchgate.net

Rational Design of Anthraquinone Derivatives for Tailored Electronic Properties

The anthraquinone scaffold is a versatile building block for the rational design of organic materials with specific electronic properties for applications in organic electronics, such as organic semiconductors and redox-active components in batteries. nih.govrsc.org By strategically adding substituents, properties like the HOMO/LUMO energy levels, redox potential, and solubility can be systematically tuned. acs.orgresearchgate.net

The introduction of a simple alkyl group like in this compound represents a fundamental modification. The primary effects are:

Electronic Perturbation: As a weak electron-donating group, the ethyl substituent slightly raises the energy of the HOMO and LUMO levels, which in turn makes the reduction potential slightly more negative. acs.org

Solubility and Morphology: The non-polar ethyl group can improve solubility in organic solvents and influence the solid-state packing of the molecules, which is critical for charge transport in organic semiconductor applications.

More complex functionalities are often required for significant electronic tuning. For instance, strong electron-donating and -withdrawing groups are used to create low-band-gap materials with ambipolar character (capable of transporting both holes and electrons). nih.gov While this compound itself may not have advanced electronic properties, it serves as a fundamental example of how even minor structural changes can systematically alter the electronic landscape of the anthraquinone core.

Influence of Molecular Geometry and Planarity on Reactivity and Stability

The ethyl group in this compound is situated in a peri-position, adjacent to the C9 carbonyl group. This proximity leads to steric repulsion between the ethyl group and the oxygen atom of the carbonyl group. This "peri-effect" can cause distortions in the anthraquinone skeleton, such as out-of-plane bending of the substituent and the carbonyl group, and a slight buckling of the aromatic rings. researchgate.netst-andrews.ac.uk

This deviation from planarity can have several consequences:

Reactivity: The steric hindrance around the C9 carbonyl group could influence its reactivity towards nucleophiles or its interaction with catalyst surfaces.

Stability: While the anthraquinone core is generally stable, significant steric strain can potentially introduce pathways for chemical degradation under harsh conditions.

Electronic Properties: The loss of planarity can disrupt the π-conjugation of the system, leading to changes in its photophysical and electronic properties, such as a blue-shift in the absorption spectrum.

Therefore, the specific placement of the ethyl group at the 1-position is not electronically trivial and introduces geometric constraints that significantly differentiate its properties from its 2-substituted isomer.

Degradation Pathways and Environmental Chemical Transformations of 1 Ethyl 9,10 Anthraquinone

The environmental fate and industrial lifecycle of 1-Ethyl-9,10-anthraquinone are significantly influenced by its degradation pathways. These transformations can occur in controlled industrial processes as well as in various environmental compartments through both non-living (abiotic) and living (biotic) mechanisms. The inherent stability of its aromatic structure dictates its persistence and the conditions required for its breakdown.

Future Research Directions and Emerging Paradigms for 1 Ethyl 9,10 Anthraquinone

Innovations in Synthetic Methodologies for Enhanced Structural Diversity and Complexity

The future of 1-Ethyl-9,10-anthraquinone synthesis lies in the development of innovative methodologies that allow for the creation of derivatives with greater structural diversity and complexity. While traditional methods provide a foundational framework, new strategies are required to access novel chemical space and produce highly functionalized molecules.

Key areas of innovation include:

Advanced Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. colab.ws Future research will likely focus on optimizing these reactions for the this compound scaffold, enabling the introduction of a wide array of aryl, alkyl, and alkynyl groups at various positions. This will allow for the fine-tuning of electronic and photophysical properties.

C-H Activation/Functionalization: Direct C-H activation is an atom-economical approach that avoids the need for pre-functionalized starting materials. Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the this compound core would represent a significant leap forward, providing a more direct route to complex derivatives.

Biomimetic and Bioinspired Synthesis: Nature often provides inspiration for elegant and efficient synthetic strategies. nih.gov Exploring biomimetic approaches, which mimic biosynthetic pathways of natural anthraquinone (B42736) products, could lead to novel and stereoselective methods for constructing complex this compound analogues. nih.gov

Flow Chemistry and Automated Synthesis: The use of microreactors and automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes. These technologies allow for rapid screening of reaction conditions, improved safety, and easier scalability, which will be crucial for exploring the vast chemical landscape of this compound derivatives.

These innovative synthetic methodologies will be instrumental in generating libraries of novel this compound compounds, which can then be screened for a wide range of applications, from medicinal chemistry to materials science.

Development of Novel Catalytic Systems with Improved Efficiency and Selectivity

Catalysis is central to the synthesis and functionalization of this compound. The development of novel catalytic systems with enhanced efficiency and selectivity is a critical area of future research, aiming to create more sustainable and economical chemical processes.

Emerging trends in this area include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on various supports (e.g., Al₂O₃, SiO₂), offers significant advantages in terms of catalyst recovery and reusability. nih.gov Future work will likely focus on designing advanced structured supports, like honeycomb cordierite (B72626) monoliths, and optimizing the dispersion of active metal sites to improve reaction rates and prevent side reactions. nih.govresearchgate.net

Bimetallic and Nanoparticle Catalysts: Combining two or more metals in a single catalyst can lead to synergistic effects, enhancing both activity and selectivity. nih.gov For instance, Pd-Ru bimetallic catalysts have shown superior performance in the hydrogenation of 2-ethyl-9,10-anthraquinone due to favorable adsorption and activation of reactants. nih.gov Research into nano-structured catalysts, including single-atom catalysts, is expected to yield systems with unprecedented activity and selectivity for reactions involving this compound. acs.org

Photocatalysis and Electrocatalysis: Light- and electricity-driven catalytic reactions offer green and sustainable alternatives to traditional thermal methods. Anthraquinone derivatives themselves can act as photocatalysts or be integrated into larger photocatalytic systems. nih.gov For example, 2-ethyl-9,10-anthraquinone has been used as an electron condenser in the photocatalytic synthesis of hydrogen peroxide. rsc.org Exploring the electrocatalytic properties of this compound could open up new applications in energy conversion and storage.

The table below summarizes some promising catalytic systems and their potential applications for this compound.

Catalyst TypeSupport/LigandPotential Application for this compoundKey Advantages
PalladiumPolyaniline/Silica (PANI/SiO₂)Selective HydrogenationEnhanced selectivity, suppression of side reactions researchgate.net
Bimetallic (e.g., Pd-Ru)Alumina (Al₂O₃)Hydrogenation/FunctionalizationSynergistic effects, improved activity and selectivity nih.gov
Single-Atom CatalystsGraphene/Carbon NanotubesElectrocatalysis, C-H activationMaximum atom efficiency, high selectivity acs.org
Anthraquinone-basedOrganic FrameworksPhotocatalysis, H₂O₂ productionGreen synthesis, use of visible light nih.govrsc.org

Advanced Computational Design and Predictive Modeling for Targeted Properties

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new materials. Advanced computational design and predictive modeling will play a pivotal role in guiding the synthesis of this compound derivatives with specific, targeted properties.

Future research in this area will leverage:

Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are powerful methods for investigating the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of anthraquinone derivatives. researchgate.netrsc.org These calculations can predict how different substituents on the this compound core will affect its color, redox potential, and reactivity, thus guiding synthetic efforts. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. biolmolchem.com By developing robust QSPR models for this compound, researchers can predict properties like reduction potential or biological activity for a large number of virtual compounds, allowing for the pre-screening of candidates before synthesis. biolmolchem.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound derivatives in different environments, such as in solution or at an electrode interface. This is crucial for understanding mechanisms of action and for designing materials with optimal performance in applications like sensors or batteries.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can analyze large datasets of chemical information to identify hidden patterns and predict the properties of new molecules with high accuracy. Integrating machine learning with computational chemistry will enable the rapid and efficient design of this compound derivatives with desired functionalities.

Exploration of New Photophysical and Electrochemical Applications in Energy and Sensing

The unique electronic structure of the anthraquinone core makes its derivatives, including this compound, promising candidates for a variety of photophysical and electrochemical applications. Future research is expected to expand its use in energy storage, conversion, and chemical sensing.

Promising areas of exploration include:

Organic Batteries: Quinone-based molecules are attractive for use as electrode materials in rechargeable batteries due to their ability to undergo reversible multi-electron redox reactions. nih.govresearchgate.net Research into this compound as a cathode material in lithium-ion or sodium-ion batteries could lead to the development of sustainable and high-performance energy storage systems. researchgate.netresearchgate.net

Molecular Electronics and Switches: The redox-active nature of the anthraquinone moiety allows it to function as a molecular switch. rsc.org By incorporating this compound into molecular electronic devices, it may be possible to control electrical conductance through electrochemical gating. researchgate.net

Photocatalysis: Anthraquinones can absorb light and participate in energy or electron transfer processes, making them suitable for photocatalytic applications. nih.gov this compound could be explored for the photocatalytic degradation of pollutants or for the synthesis of valuable chemicals, such as hydrogen peroxide. nih.govrsc.org

Chemical Sensors: The photophysical or electrochemical properties of this compound may change upon interaction with specific analytes. This principle can be exploited to develop selective and sensitive chemical sensors. For example, anthraquinone derivatives have been used to create sensors for metal ions and to monitor humidity. researchgate.netmdpi.com

The table below highlights key electrochemical and photophysical properties of anthraquinone derivatives relevant to these applications.

PropertyRelevance to ApplicationResearch Focus for this compound
Redox PotentialDetermines cell voltage in batteries and switching potential in electronics nih.govTuning potential through substitution for optimal performance.
Electron Transfer KineticsAffects charging/discharging rates of batteries and switching speed nih.govInvestigating the impact of the ethyl group and other substituents.
Absorption/Emission SpectraCrucial for photocatalysis and optical sensing mdpi.comModifying the structure to control light absorption and emission properties.
Quantum YieldDetermines the efficiency of photochemical processes nih.govEnhancing the quantum yield for specific photocatalytic reactions.

Expanding Fundamental Structure-Property Relationship Studies for Rational Material Design

A deep understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is fundamental to the rational design of new materials. Systematic studies are needed to elucidate how modifications to the molecular scaffold influence its function.

Key research directions include:

Systematic Substituent Effects: While the ethyl group at the 1-position is a defining feature, the introduction of other functional groups (electron-donating or -withdrawing) at different positions on the anthraquinone core can dramatically alter its properties. Comprehensive studies are needed to map out these structure-activity and structure-property relationships. For instance, the position of hydroxyl and methyl groups on the anthraquinone skeleton has been shown to significantly impact antiplasmodial activity. researchgate.net

Impact of Isomerism: The position of the ethyl group (e.g., 1-ethyl vs. 2-ethyl) can have a profound impact on the molecule's properties due to differences in steric and electronic environments. Comparative studies of different isomers of ethyl-anthraquinone will provide valuable insights into how subtle structural changes can be used to fine-tune function.

Solid-State Packing and Morphology: For applications in electronics and batteries, the arrangement of molecules in the solid state is as important as the properties of the individual molecule. Research into controlling the crystal packing and morphology of this compound derivatives will be crucial for optimizing charge transport and electrochemical performance. researchgate.net

Host-Guest Chemistry: Investigating the non-covalent interactions of this compound with other molecules and ions can lead to the development of new supramolecular assemblies and sensors. Understanding these interactions is key to designing host-guest systems with high selectivity and affinity.

By systematically exploring these fundamental relationships, researchers can move beyond trial-and-error approaches and towards a more predictive and rational design of this compound-based materials for a wide range of advanced applications.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 1-Ethyl-9,10-anthraquinone?

  • Answer: The molecular formula of this compound is C₁₆H₁₂O₂ (molecular weight: 236.27 g/mol), with a single ethyl group substituted at the 1-position of the anthraquinone core . For characterization, use nuclear magnetic resonance (NMR) to identify proton environments (e.g., ethyl protons at δ 1.2–1.5 ppm and aromatic protons at δ 7.5–8.3 ppm). Mass spectrometry (MS) can confirm molecular ion peaks (m/z 236.27). Infrared (IR) spectroscopy detects carbonyl stretches (~1670 cm⁻¹) and C-O vibrations. X-ray crystallography, as applied to similar derivatives (e.g., 1-Hydroxy-4-propyloxy-9,10-anthraquinone), resolves substituent orientation and hydrogen bonding .

Q. How can this compound be quantitatively analyzed in environmental matrices like soil?

  • Answer: Use ultrasonic extraction with methanol-dichloromethane (1:1 v/v) for efficient recovery (102–104% for anthraquinones in soil) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) provides sensitivity down to µg/L levels. Validate the method per AOAC guidelines, including spike-recovery tests and calibration with certified reference materials .

Q. What biological activities are associated with ethyl-substituted anthraquinones?

  • Answer: Ethyl-substituted anthraquinones exhibit antitumor activity, as demonstrated in derivatives like 2-[1-[4-(p-bis(2-chloroethyl)-aminophenyl)-butanoyloxy]ethyl]-1,4-dihydroxy-9,10-anthraquinone (T/C values: 265–272%) . Mechanistic studies suggest intercalation with DNA or inhibition of topoisomerases. For cytotoxicity assays, use MTT or apoptosis markers (e.g., caspase-3) in cell lines like HeLa or MCF-7 .

Q. What natural sources yield ethyl-substituted anthraquinones?

  • Answer: this compound derivatives are isolated from Rheum palmatum roots using solvent extraction (e.g., ethanol or methanol) followed by column chromatography (silica gel, Sephadex LH-20) . Confirm purity via HPLC and compare retention times with synthetic standards.

Advanced Research Questions

Q. How does the ethyl substituent influence the photochemical behavior of 9,10-anthraquinones?

  • Answer: The ethyl group alters redox potentials and stabilizes excited states during photoreduction. In ethanol, ethyl-substituted anthraquinones exhibit rate constants (k) for photoreduction 1.5–2× higher than unsubstituted analogs due to enhanced electron-donating effects. Use flash photolysis to measure transient absorption spectra and calculate quantum yields (Φ = 0.15–0.25) . Compare with methyl or hydroxyl derivatives to isolate substituent effects .

Q. What challenges arise in synthesizing this compound with high purity?

  • Answer: Key challenges include controlling nucleophilic substitution byproducts (e.g., 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) during sulfonation reactions . Optimize reaction conditions (temperature: 60–80°C, pH 7–9) and employ liquid chromatography-mass spectrometry (LC/MS) to monitor intermediates. Purify via recrystallization (DMF:ethanol, 1:2) to achieve >98% purity .

Q. How do computational methods aid in understanding electronic properties of ethyl-substituted anthraquinones?

  • Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.2 eV for this compound) and charge distribution. Solvation models (e.g., COSMO) explain solubility trends in non-aqueous media. Compare with cyclic voltammetry data (E₁/₂ = −0.45 V vs. Ag/AgCl) to validate computational results .

Q. What experimental approaches elucidate substituent effects on anthraquinone redox behavior?

  • Answer: Use cyclic voltammetry in aprotic solvents (e.g., acetonitrile) to measure reduction potentials. Ethyl groups shift E₁/₂ by −30 mV compared to amino or hydroxyl substituents. Combine with spectroelectrochemistry (UV-vis-NIR) to correlate redox states with absorption bands (e.g., quinone → semiquinone transitions at 500–600 nm) .

Methodological Tables

Technique Application Key Parameters Reference
Ultrasonic ExtractionSoil sample preparationSolvent: MeOH:DCM (1:1), 30 min, 40 kHz
HPLC-UVQuantification in environmental matricesColumn: C18, λ = 254 nm, LOD: 0.1 µg/g
Flash PhotolysisPhotoreduction kineticsLaser pulse: 355 nm, Δt = 10 ns resolution
DFT CalculationsElectronic structure predictionB3LYP/6-31G*, COSMO solvation model

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.